what is the structure of Dibenzylidene ethylenediamine
what is the structure of Dibenzylidene ethylenediamine
An In-Depth Technical Guide to the Structure of Dibenzylidene Ethylenediamine
Abstract
This technical guide provides a comprehensive examination of the molecular structure of N,N'-bis(phenylmethylene)ethane-1,2-diamine, commonly known as Dibenzylidene ethylenediamine. As a quintessential Schiff base, this compound serves as a valuable model for understanding imine chemistry and as a versatile ligand in coordination chemistry. This document details its core structural features, stereochemistry, and the causal logic behind its synthesis. Furthermore, it establishes a framework for its unambiguous structural elucidation through a multi-technique spectroscopic approach, including Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Detailed experimental protocols and mechanistic visualizations are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its application and further development.
Introduction
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a cornerstone of modern organic and medicinal chemistry.[1][2] These compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone. Dibenzylidene ethylenediamine (DBED) is a symmetric Schiff base synthesized from two equivalents of benzaldehyde and one equivalent of ethylenediamine.[3] Its structure, featuring two imine linkages and two phenyl groups, imparts a unique combination of rigidity and conformational flexibility, making it an excellent bidentate or tetradentate ligand for forming stable metal complexes.[4] The biological significance of Schiff bases is extensive; they are implicated in enzymatic reactions and have demonstrated a wide range of activities, including antibacterial, antifungal, and antiviral properties.[5] This guide will deconstruct the molecular architecture of DBED, providing the technical basis for its synthesis, characterization, and utilization in advanced applications.
Molecular Structure and Properties
Chemical Identity
A summary of the key identifiers for Dibenzylidene ethylenediamine is presented below.
| Parameter | Value | Reference(s) |
| IUPAC Name | N,N'-bis(phenylmethylene)ethane-1,2-diamine | [3] |
| Synonyms | N,N'-Dibenzylideneethane-1,2-diamine, DBED | [6][7] |
| CAS Number | 104-71-2 | [6] |
| Molecular Formula | C₁₆H₁₆N₂ | [3] |
| Molecular Weight | 236.31 g/mol | [3] |
Core Structural Features
The structure of Dibenzylidene ethylenediamine is defined by three key components:
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The Imine Moieties (-CH=N-): Two azomethine groups form the reactive centers of the molecule. The carbon-nitrogen double bond is the defining feature of a Schiff base.[1]
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The Ethylenediamine Bridge (-CH₂-CH₂-): This flexible two-carbon linker connects the two imine units. It allows the molecule to act as a chelating ligand, capable of coordinating to a metal center through both nitrogen atoms.[4]
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The Phenyl Rings (C₆H₅-): These terminal aromatic groups contribute to the molecule's steric bulk and electronic properties. They provide sites for π-π stacking interactions and can be substituted to modulate the compound's solubility, reactivity, and biological activity.[3]
Figure 1: 2D structure of N,N'-bis(phenylmethylene)ethane-1,2-diamine.
Stereochemistry
The C=N double bond is a stereocenter, giving rise to the possibility of E/Z (geometric) isomerism. X-ray crystallography studies of closely related analogs, such as N,N′-Bis(4-bromobenzylidene)ethane-1,2-diamine, confirm that the molecule preferentially adopts a centrosymmetric structure with an (E,E)-configuration about both imine bonds.[8] This configuration is sterically favored, placing the bulky phenyl groups and the ethylenediamine backbone on opposite sides of the C=N double bond. The imine group and the attached aromatic ring are typically coplanar, maximizing conjugation.[8]
Physicochemical Properties
The physical properties of DBED are consistent with its molecular structure.
| Property | Value | Reference(s) |
| Appearance | Light yellow to yellow crystalline powder | [7] |
| Melting Point | 52-54 °C | [7][9] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane. | [3][8] |
Synthesis and Mechanism
Reaction Principle: A Self-Validating System
The synthesis of Dibenzylidene ethylenediamine is a classic example of Schiff base formation, proceeding via a nucleophilic addition-elimination mechanism.[5] The reaction is self-validating as the formation of the product is driven by the removal of a stable small molecule, water. The key principle is the attack of the nucleophilic primary amine (ethylenediamine) on the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). The subsequent dehydration to form the stable imine is often irreversible, especially when water is removed from the system.
Experimental Protocol: Synthesis of Dibenzylidene Ethylenediamine
This protocol is a synthesized methodology based on established literature procedures.[8][9]
Materials:
-
Ethylenediamine (1.0 eq)
-
Benzaldehyde (2.0 eq)
-
Methanol or Toluene
-
Anhydrous Potassium Carbonate (K₂CO₃) (for drying, if needed)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (1.0 eq) in methanol.
-
Causality: Methanol is an effective polar protic solvent for both reactants and does not interfere with the reaction.
-
-
Initial Addition: Cool the solution to 0 °C using an ice bath. Slowly add benzaldehyde (2.0 eq) dropwise to the stirred solution.
-
Causality: The condensation reaction is exothermic. Initial cooling controls the reaction rate, preventing the formation of side products and ensuring a controlled reaction profile.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
-
Causality: Extended stirring at room temperature ensures the reaction proceeds to completion, allowing for the formation of the intermediate hemiaminal and its subsequent dehydration to the final imine product.
-
-
Product Isolation: Upon completion, the product often precipitates from the solution. Collect the crude product by vacuum filtration.
-
Causality: The product is significantly less soluble in methanol than the reactants, allowing for straightforward isolation via filtration.
-
-
Purification (Workup): Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials. For higher purity, the crude product can be dissolved in dichloromethane, dried over anhydrous potassium carbonate, filtered, and the solvent evaporated under reduced pressure to yield the pure product.[8]
-
Causality: The wash removes soluble impurities. The dichloromethane workup is a standard purification step to remove residual water and other polar impurities.
-
Reaction Mechanism Visualization
The synthesis proceeds in two stages, with each amine group of ethylenediamine reacting sequentially.
Figure 2: Workflow diagram of the synthesis mechanism.
Structural Elucidation and Characterization
Unambiguous confirmation of the DBED structure requires a combination of spectroscopic techniques. Each method provides complementary information, creating a self-validating dataset.
Infrared (IR) Spectroscopy
IR spectroscopy is the primary tool for confirming the formation of the imine functional group. The analysis hinges on two key observations:
-
Appearance of the C=N Stretch: The formation of the imine bond introduces a characteristic stretching vibration.
-
Disappearance of Reactant Bands: The C=O stretch from benzaldehyde and the N-H bends from ethylenediamine are absent in the final product spectrum.
| Wavenumber (cm⁻¹) | Vibration Type | Status in Product | Rationale & Reference |
| ~1645 | Imine (C=N) Stretch | Present | Confirms formation of the Schiff base.[5] |
| ~1700 | Carbonyl (C=O) Stretch | Absent | Confirms consumption of benzaldehyde.[5] |
| ~1600 & ~3350 | Amine (N-H) Bends/Stretches | Absent | Confirms consumption of ethylenediamine's primary amine groups. |
| 3000-3100 | Aromatic C-H Stretch | Present | Confirms presence of phenyl rings. |
| 2850-2960 | Aliphatic C-H Stretch | Present | Confirms presence of the ethylenediamine bridge. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the electronic environment of each proton and carbon atom, effectively mapping the molecular skeleton. While a dedicated spectrum for the unsubstituted DBED is not readily published, a highly accurate prediction can be made based on published data for closely related analogs like Salen and other benzylidene derivatives.[5][6]
¹H NMR Spectroscopy (Predicted, in CDCl₃): The symmetry of the molecule simplifies the spectrum.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Reference |
| ~8.3 | Singlet (s) | 2H | Imine proton (-CH=N-) | The azomethine proton is deshielded by the adjacent nitrogen and phenyl ring. Analogs show this peak at 8.3-8.4 ppm.[5][6] |
| 7.7-7.8 | Multiplet (m) | 4H | Aromatic protons (ortho to -CH=N) | Protons ortho to the imine group are the most deshielded aromatic protons. |
| 7.3-7.5 | Multiplet (m) | 6H | Aromatic protons (meta, para) | Remaining phenyl protons appear in the typical aromatic region. |
| ~3.9 | Singlet (s) | 4H | Ethylenediamine protons (-N-CH₂-CH₂-N-) | The two CH₂ groups are chemically equivalent due to molecular symmetry, resulting in a single peak. Analogs show this peak at 3.8-3.9 ppm.[5][6] |
¹³C NMR Spectroscopy (Predicted, in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale & Reference |
| ~162 | Imine Carbon (-C H=N-) | The imine carbon is significantly deshielded. Similar structures show this peak in the 160-166 ppm range. |
| ~136 | Aromatic Carbon (ipso, attached to -CH=N) | Quaternary carbon attached to the imine group. |
| 128-131 | Aromatic Carbons (CH) | Phenyl ring carbons appear in their characteristic region. |
| ~55-60 | Ethylenediamine Carbons (-N-C H₂-C H₂-N-) | Aliphatic carbons attached to nitrogen are shielded relative to the aromatic and imine carbons. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. For DBED, the expected molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would validate the successful condensation of the two benzaldehyde units with one ethylenediamine unit and the loss of two water molecules.
| Ion | Calculated m/z | Expected Observation |
| [C₁₆H₁₆N₂]⁺ | 236.13 | The molecular ion peak. |
| [C₁₆H₁₆N₂+H]⁺ | 237.14 | The protonated molecular ion, often observed in ESI-MS. |
Applications in Research and Development
The structural features of Dibenzylidene ethylenediamine make it a highly valuable compound in several scientific domains:
-
Coordination Chemistry: As a versatile chelating ligand, it forms stable complexes with a variety of transition metals. These complexes are investigated for their catalytic activity, magnetic properties, and potential as therapeutic agents.[3]
-
Biological Screening: DBED and its derivatives have shown promising antibacterial activity, attributed to the interaction of the imine group with bacterial cell membranes, leading to cell lysis.[3][5]
-
Precursor for Pharmaceuticals: While DBED itself is a Schiff base, the related compound N,N'-dibenzylethylenediamine (obtained by reducing the imine bonds) is a critical intermediate in the synthesis of long-acting forms of penicillin.
Conclusion
The structure of Dibenzylidene ethylenediamine is a classic representation of a symmetric Schiff base, defined by its (E,E)-configured C=N double bonds, flexible ethylenediamine linker, and terminal phenyl rings. Its synthesis is a robust and high-yielding condensation reaction, the success of which can be unequivocally verified through a combination of IR, NMR, and mass spectrometry. Each analytical technique provides a unique and essential piece of structural evidence, forming a self-consistent and definitive characterization. A thorough understanding of this structure is fundamental for its application as a ligand, a bioactive molecule, and a synthetic intermediate in the broader fields of chemical and pharmaceutical science.
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